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Compound of Interest

Compound Name: 2-Quinoxalinol

Cat. No.: B048720 Get Quote

A comprehensive guide comparing the spectroscopic signatures of the lactam and lactim forms

of 2-Quinoxalinol, offering researchers critical data for characterization and analysis in drug

development and heterocyclic chemistry.

The tautomeric equilibrium between the lactam (2-quinoxalinone) and lactim (2-

hydroxyquinoxaline) forms of 2-quinoxalinol is a cornerstone of its chemical behavior and

biological activity. The predominance of one tautomer over the other is influenced by factors

such as solvent polarity and solid-state packing forces. For researchers in drug discovery and

medicinal chemistry, understanding and identifying the dominant tautomeric form is crucial, as

each can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic

pathways. This guide provides a detailed spectroscopic comparison of these two forms,

supported by experimental data and established methodologies.

In most environments, the lactam form of 2-Quinoxalinol is the more stable and therefore

more prevalent tautomer.[1] Its stability is often attributed to favorable amide resonance.

Consequently, direct and extensive experimental data for the lactam form is readily available.

Conversely, the lactim form is generally less stable and exists in lower concentrations, making

its direct spectroscopic characterization challenging. To overcome this, this guide will utilize 2-

methoxyquinoxaline as a spectroscopic model for the lactim tautomer. This is a widely

accepted scientific approach, as the methoxy group mimics the electronic effects of the

hydroxyl group in the lactim form without the possibility of tautomerization, effectively "locking"

the molecule in the lactim structure.
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The Tautomeric Equilibrium
The interconversion between the lactam and lactim forms is a dynamic equilibrium involving the

migration of a proton between the nitrogen and oxygen atoms of the quinoxaline core.

Lactam Form
(2-Quinoxalinone)

Lactim Form
(2-Hydroxyquinoxaline)

 Proton Transfer

Click to download full resolution via product page

Caption: Tautomeric equilibrium between the lactam and lactim forms of 2-Quinoxalinol.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of the lactam and lactim

tautomers of 2-quinoxalinol. Data for the lactam form is based on experimental values for 2-

quinoxalinone, while data for the lactim form is based on experimental values for its stable

analog, 2-methoxyquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the two tautomers due to the

different chemical environments of the protons and carbon atoms in each form.

Table 1: ¹H NMR Chemical Shifts (δ) in DMSO-d₆
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Proton
Lactam Form (2-
Quinoxalinone)

Lactim Form (2-
Methoxyquinoxalin
e model)

Key Differences

N-H
~12.2 ppm (broad

singlet)
Absent

Presence of a

downfield,

exchangeable proton

signal is characteristic

of the lactam form.

Aromatic Protons 7.2 - 8.0 ppm 7.4 - 8.2 ppm

Subtle shifts in the

aromatic region reflect

the changes in

electron distribution.

O-CH₃ Absent ~4.1 ppm (singlet)

A sharp singlet around

4 ppm is a definitive

marker for the O-

alkylated lactim

model.

Table 2: ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
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Carbon
Lactam Form (2-
Quinoxalinone)

Lactim Form (2-
Methoxyquinoxalin
e model)

Key Differences

C=O ~154.6 ppm Absent

The presence of a

signal in the carbonyl

region is a key

indicator of the lactam

form.

C-O Absent ~162.0 ppm

A downfield signal for

the carbon attached to

the oxygen is

characteristic of the

lactim form.

Aromatic Carbons 115 - 140 ppm 115 - 145 ppm

Changes in the

chemical shifts of the

aromatic carbons

provide further

evidence of the

tautomeric form.

O-CH₃ Absent ~54.0 ppm

The signal for the

methoxy carbon

confirms the O-

alkylated structure.

Infrared (IR) Spectroscopy
IR spectroscopy provides clear evidence for the presence of the carbonyl group in the lactam

tautomer.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Functional Group
Lactam Form (2-
Quinoxalinone)

Lactim Form (2-
Hydroxyquinoxalin
e)

Key Differences

C=O Stretch ~1670 cm⁻¹ (strong) Absent

This is the most

diagnostic IR

absorption for the

lactam form.

N-H Stretch
~3100-3300 cm⁻¹

(broad)
Absent

A broad absorption in

this region indicates

the N-H bond of the

lactam.

O-H Stretch Absent
~3200-3600 cm⁻¹

(broad)

A broad O-H stretch

would be expected for

the lactim form,

though it may be

absent in the O-

methylated model.

C=N Stretch Present Present

Both tautomers will

exhibit C=N stretching

vibrations within the

quinoxaline ring.

UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the two tautomers result in distinct absorption maxima in their UV-

Vis spectra. Generally, the more conjugated system absorbs at a longer wavelength.

Table 4: UV-Vis Absorption Maxima (λmax)
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Tautomer
Approximate λmax in
Ethanol

Key Differences

Lactam Form ~340-360 nm

The lactam form typically

exhibits a bathochromic shift

(absorbs at a longer

wavelength) compared to the

lactim form.[2][3]

Lactim Form ~300-320 nm

The lactim form absorbs at a

shorter wavelength, reflecting

a higher energy electronic

transition.[2]

Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. Below are

generalized protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the quinoxaline derivative in approximately 0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are recommended.

Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal

standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by mixing

a small amount of the sample with dry KBr powder and pressing it into a thin, transparent

disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid

or liquid samples.
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Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be

adjusted to yield an absorbance between 0.1 and 1.0.

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis

spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Logical Workflow for Tautomer Identification
The following diagram outlines the logical workflow for characterizing the tautomeric form of a

2-quinoxalinol derivative using the spectroscopic methods described.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Synthesized 2-Quinoxalinol Derivative

FTIR Spectroscopy NMR Spectroscopy
(1H, 13C, 2D) UV-Vis Spectroscopy
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Caption: Logical workflow for the spectroscopic identification of 2-Quinoxalinol tautomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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